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Compound of Interest

Compound Name: 3'-Fluoroacetophenone

Cat. No.: B146931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoroacetophenone, a key

chemical intermediate in the pharmaceutical and agrochemical industries. This document

details its chemical and physical properties, spectroscopic data, synthesis protocols, and key

applications, with a focus on providing actionable information for laboratory and development

settings.

Core Chemical and Physical Properties
3'-Fluoroacetophenone is a fluorinated aromatic ketone that serves as a versatile building

block in organic synthesis.[1][2] Its molecular formula is C₈H₇FO, and it has a molecular weight

of 138.14 g/mol .[2][3][4] The presence of the fluorine atom at the meta-position of the phenyl

ring imparts unique electronic properties that can enhance the metabolic stability and binding

affinity of derivative compounds, a common strategy in medicinal chemistry.[5]

Quantitative Data Summary
The key physical and chemical properties of 3'-Fluoroacetophenone are summarized in the

table below for easy reference.
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Property Value

Molecular Weight 138.14 g/mol [3][4]

Molecular Formula C₈H₇FO[2][3]

CAS Number 455-36-7[2][3]

Appearance Clear colorless to yellow liquid[2]

Density 1.126 g/mL at 25 °C[2]

Boiling Point 81 °C at 9 mmHg[2]

Melting Point -3 °C[2]

Refractive Index (n20/D) 1.509[2]

Flash Point 81 °C (177.8 °F) - closed cup[6]

Solubility Slightly soluble in water[2]

Synthesis of 3'-Fluoroacetophenone
The primary method for synthesizing 3'-Fluoroacetophenone is through the Friedel-Crafts

acylation of fluorobenzene.[7] This classic electrophilic aromatic substitution reaction provides

a direct route to introduce the acetyl group onto the fluorinated benzene ring.

Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general laboratory-scale synthesis of 3'-Fluoroacetophenone from

fluorobenzene and an acylating agent, such as acetyl chloride or acetic anhydride, using a

Lewis acid catalyst like aluminum chloride (AlCl₃).

Materials:

Fluorobenzene

Acetyl chloride (or acetic anhydride)

Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)

Concentrated hydrochloric acid (HCl)

Crushed ice

2M HCl solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping

funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents)

in anhydrous dichloromethane.

Cooling: Cool the suspension to 0-5 °C using an ice bath.

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred

suspension.

Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise from the dropping

funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed

ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer

and extract the aqueous layer twice with dichloromethane.

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, and finally

with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by vacuum distillation to yield pure 3'-
Fluoroacetophenone.

Synthesis Workflow Diagram
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Workflow for the Synthesis of 3'-Fluoroacetophenone
1. Reaction Setup

- Suspend AlCl3 in DCM
- Cool to 0-5 °C

2. Reagent Addition
- Add Acetyl Chloride

- Add Fluorobenzene dropwise

Maintain 0-5 °C

3. Reaction
- Stir at room temperature

- Monitor by TLC

Allow to warm

4. Quenching
- Pour into ice/HCl mixture

Reaction complete

5. Work-up
- Separate layers

- Extract with DCM
- Wash with HCl, H2O, Brine

6. Isolation
- Dry with MgSO4

- Concentrate in vacuo

7. Purification
- Vacuum Distillation

Crude product

Pure 3'-Fluoroacetophenone

Click to download full resolution via product page

Caption: A flowchart of the synthesis and purification process for 3'-Fluoroacetophenone.
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Spectroscopic Analysis
Characterization of 3'-Fluoroacetophenone is typically performed using a combination of

spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the

molecule. Key expected signals include a singlet for the methyl protons (CH₃) and multiplets

for the aromatic protons.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the

methyl carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine

will exhibit splitting due to C-F coupling.

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical

environment of the fluorine atom. A single resonance is expected for 3'-
Fluoroacetophenone.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. A strong absorption band

characteristic of the carbonyl (C=O) group in a ketone is expected around 1690 cm⁻¹. Other

notable peaks will correspond to C-H bonds of the aromatic ring and the methyl group, as well

as the C-F bond.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For 3'-Fluoroacetophenone, the molecular ion peak (M⁺) would be observed at an

m/z of approximately 138.14.[3] Common fragments would include the loss of the methyl group

([M-15]⁺) and the acetyl group ([M-43]⁺).

Experimental Protocol: Spectroscopic Characterization
Objective: To confirm the identity and purity of a synthesized sample of 3'-
Fluoroacetophenone.
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Materials:

Synthesized 3'-Fluoroacetophenone

Deuterated chloroform (CDCl₃) for NMR

NMR tubes

FTIR spectrometer with an appropriate sample holder (e.g., salt plates for a neat liquid)

GC-MS instrument with a suitable column

Procedure:

NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified liquid sample in

approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR

spectrometer.

IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a standard

range (e.g., 4000-400 cm⁻¹).

MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or ethyl acetate).

MS Data Acquisition: Inject the sample into a GC-MS system to obtain the mass spectrum

and assess purity from the gas chromatogram.

Data Analysis: Analyze the obtained spectra to confirm the presence of key structural

features and compare them with literature data to verify the identity of the compound.

Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Prepare Sample
(dissolve in CDCl3)

Acquire Spectra
(1H, 13C, 19F)

Data Analysis
- Confirm Structure

- Assess Purity

Prepare Sample
(neat liquid on salt plates)

Acquire Spectrum

Prepare Sample
(dilute in volatile solvent)

Acquire GC-MS Data

Click to download full resolution via product page

Caption: A diagram illustrating the workflow for the structural analysis of 3'-
Fluoroacetophenone.

Applications in Research and Drug Development
3'-Fluoroacetophenone is a valuable intermediate in the synthesis of a wide range of

chemical entities.[2] Its derivatives are explored for various applications due to the favorable

properties imparted by the fluorine atom.

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active

pharmaceutical ingredients (APIs).[1] The fluorinated phenyl moiety is a common structural

motif in drugs targeting a variety of diseases. For instance, acetophenone derivatives are

used to synthesize chalcones, which are precursors to anti-inflammatory drugs like

celecoxib.[8]

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the

efficacy and stability of pesticides and herbicides. 3'-Fluoroacetophenone can be a starting

material for novel crop protection agents.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b146931?utm_src=pdf-body-img
https://www.benchchem.com/product/b146931?utm_src=pdf-body
https://www.benchchem.com/product/b146931?utm_src=pdf-body
https://www.benchchem.com/product/b146931?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5245080.htm
https://www.nbinno.com/pharmaceutical-intermediates/3-fluoroacetophenone-cas-455-36-7-key-intermediate-organic-synthesis-pharmaceuticals-agrochemicals-pa
https://www.ossila.com/products/3-fluoro-4-methoxyacetophenone
https://www.benchchem.com/product/b146931?utm_src=pdf-body
https://www.nbinno.com/other-organic-chemicals/unlocking-chemical-synthesis-a-comprehensive-guide-to-3-chloro-5-fluoroacetophenone-qf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Synthesis: As a functionalized ketone, it can undergo a variety of chemical

transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions,

making it a versatile tool for synthetic chemists.[9] For example, the bioreduction of 3'-
fluoroacetophenone has been reported.[6]

Safety and Handling
3'-Fluoroacetophenone is classified as an irritant.[2] It can cause skin, eye, and respiratory

irritation.[6]

Precautionary Measures:

Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from ignition sources.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if

symptoms persist. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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